molecular formula C8H8BrNO2 B1379856 2-Bromo-1-(6-methoxypyridin-3-yl)ethanone CAS No. 1186113-51-8

2-Bromo-1-(6-methoxypyridin-3-yl)ethanone

Cat. No. B1379856
CAS RN: 1186113-51-8
M. Wt: 230.06 g/mol
InChI Key: CMOXUHAYWKQNPC-UHFFFAOYSA-N
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Description

“2-Bromo-1-(6-methoxypyridin-3-yl)ethanone” is a chemical compound with the molecular formula C8H8BrNO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Scientific Research Applications

Organic Synthesis

2-Bromo-1-(6-methoxypyridin-3-yl)ethanone: is a valuable intermediate in organic synthesis. Its bromo and ketone functional groups make it a versatile building block for constructing complex organic molecules. It can undergo various chemical reactions, including coupling reactions, to form carbon-carbon or carbon-heteroatom bonds, essential in synthesizing pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound is used to synthesize potential therapeutic agents. Its structure is amenable to modifications that can lead to the discovery of new drugs with improved efficacy and reduced side effects. It’s particularly useful in the development of molecules that interact with the central nervous system, given its pyridine moiety, which is a common feature in many drugs .

Material Science

The methoxypyridine group of 2-Bromo-1-(6-methoxypyridin-3-yl)ethanone can be incorporated into materials to modify their electronic properties. This is beneficial in creating advanced materials for electronics, such as semiconductors or conductive polymers, which are used in organic light-emitting diodes (OLEDs) and solar cells.

Catalysis

This compound can act as a ligand for transition metal catalysts. The pyridine ring can coordinate to metals, facilitating various catalytic processes, including cross-coupling reactions. These reactions are pivotal in creating complex molecules with high precision and efficiency .

Analytical Chemistry

In analytical chemistry, derivatives of 2-Bromo-1-(6-methoxypyridin-3-yl)ethanone can be used as standards or reagents. They can help in the quantification and identification of substances within a mixture through techniques like HPLC or LC-MS, which are critical for quality control in pharmaceuticals .

Chemical Education

Due to its reactivity and the presence of identifiable functional groups, this compound is an excellent candidate for instructional laboratory experiments in chemical education. It can be used to demonstrate various organic reactions and analytical techniques, aiding in the understanding of fundamental chemical principles .

properties

IUPAC Name

2-bromo-1-(6-methoxypyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8-3-2-6(5-10-8)7(11)4-9/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOXUHAYWKQNPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1186113-51-8
Record name 2-bromo-1-(6-methoxypyridin-3-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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